

Application Notes and Protocols for TCO-PEG2-Acid Functionalization of Liposomes

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: TCO-PEG2-acid

Cat. No.: B13789978

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This document provides detailed protocols for the functionalization of liposomes with **TCO-PEG2-acid**, a critical step for enabling "click chemistry" mediated conjugation of targeting ligands, imaging agents, or other molecules to the liposome surface. The trans-cyclooctene (TCO) group provides a highly reactive dienophile for inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazine-modified molecules, offering a rapid and bioorthogonal conjugation strategy.

Two primary strategies for introducing **TCO-PEG2-acid** onto the liposome surface are presented:

- Pre-functionalization Method: Incorporation of a pre-synthesized TCO-functionalized lipid (e.g., DSPE-PEG-TCO) during the liposome formulation process.
- Post-functionalization Method: Covalent attachment of **TCO-PEG2-acid** to the surface of pre-formed liposomes displaying reactive functional groups (e.g., primary amines).

Quantitative Data Summary

The following table summarizes key quantitative data gathered from related experimental procedures. Direct functionalization efficiency for **TCO-PEG2-acid** specifically is not widely reported, thus data from analogous systems are provided for reference.



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Experimental Protocols

Method 1: Pre-functionalization using a TCO-Functionalized Lipid

This method involves the synthesis of a TCO-bearing lipid, which is then incorporated into the lipid mixture during the formation of liposomes.

1.1. Synthesis of DSPE-PEG-TCO from DSPE-PEG-Amine

- Materials:
 - DSPE-PEG-NH₂ (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
 - TCO-NHS ester ((E)-cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate)
 - Triethylamine (Et₃N)
 - Dichloromethane (DCM)

- Silica gel for column chromatography
- Protocol:
 - Dissolve DSPE-PEG-NH₂ in anhydrous DCM.
 - Add a molar excess (e.g., 1.5 equivalents) of TCO-NHS ester to the solution.
 - Add a molar excess (e.g., 2 equivalents) of triethylamine to the reaction mixture to act as a base.
 - Stir the reaction at room temperature for 5 hours.^[1]
 - Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the consumption of the starting material.
 - Upon completion, purify the DSPE-PEG-TCO conjugate using silica gel column chromatography.
 - Confirm the identity and purity of the product using mass spectrometry and NMR. The isolated yield for DSPE-PEG_{2k}-TCO has been reported to be 47%.^[1]

1.2. Formulation of TCO-Functionalized Liposomes

- Materials:
 - Primary structural lipid (e.g., DSPC, DPPC)
 - Cholesterol
 - DSPE-PEG (for stealth properties)
 - Synthesized DSPE-PEG-TCO
 - Chloroform or a chloroform/methanol mixture
 - Hydration buffer (e.g., phosphate-buffered saline, PBS)
- Protocol:

- In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-TCO) in chloroform. A typical molar ratio might be 26:12:1:1 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-TCO).[1]
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid (e.g., 55 °C for DSPC).[1]
- For size homogenization, subject the resulting liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 220 nm).[1]
- The resulting TCO-functionalized liposomes are now ready for subsequent conjugation with tetrazine-modified molecules.

Method 2: Post-functionalization of Pre-formed Liposomes

This method involves the preparation of liposomes with a reactive handle (e.g., an amine group) followed by the covalent attachment of **TCO-PEG2-acid**.

2.1. Formulation of Amine-Functionalized Liposomes

- Materials:
 - Primary structural lipid (e.g., DSPC, DPPC)
 - Cholesterol
 - DSPE-PEG
 - Amine-terminated lipid (e.g., DSPE-PEG-NH₂)
 - Chloroform or a chloroform/methanol mixture

- Hydration buffer (e.g., PBS)
- Protocol:
 - Follow the liposome formulation protocol (steps 1-5) as described in section 1.2, but instead of DSPE-PEG-TCO, include an amine-functionalized lipid like DSPE-PEG-NH₂ in the initial lipid mixture. A common incorporation ratio for the functionalized lipid is 5-10 mol%.[\[3\]](#)

2.2. Conjugation of **TCO-PEG2-Acid** to Amine-Functionalized Liposomes

- Materials:
 - Pre-formed amine-functionalized liposomes
 - **TCO-PEG2-acid**
 - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
 - Sulfo-NHS (N-hydroxysulfosuccinimide)
 - Reaction buffer (e.g., MES buffer at pH 6.0 for activation, PBS at pH 7.4 for conjugation)
 - Dialysis or size exclusion chromatography system for purification
- Protocol:
 - In a suitable reaction vessel, activate the carboxylic acid group of **TCO-PEG2-acid**. Dissolve **TCO-PEG2-acid** in an appropriate buffer (e.g., MES buffer, pH 6.0).
 - Add a molar excess of EDC and Sulfo-NHS to the **TCO-PEG2-acid** solution and incubate for 15-30 minutes at room temperature to form a more stable amine-reactive ester.
 - Add the activated **TCO-PEG2-acid** solution to the suspension of amine-functionalized liposomes. The terminal carboxylic acid of **TCO-PEG2-acid** will react with the primary amine groups on the liposome surface.[\[4\]](#)
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

- Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.
- Purify the TCO-functionalized liposomes from unreacted **TCO-PEG2-acid** and coupling reagents using dialysis against PBS or size exclusion chromatography.
- The purified TCO-functionalized liposomes are ready for conjugation with tetrazine-modified molecules.

Diagrams



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Caption: Workflow for TCO-functionalization of liposomes.



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Caption: TCO-liposome and tetrazine-molecule conjugation.

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